Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl-
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Overview
Description
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- is an organic compound with the chemical formula C9H11ClN2S. It is a colorless to light yellow solid with a bitter taste. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It exhibits significant biological activities, such as anti-tumor and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- typically involves the reaction of 3-chloro-4-methylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Exhibits anti-tumor and anti-viral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Used as an insecticide in agriculture and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards biological targets .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(3-chloro-2-methylphenyl)-N-methyl-
- Thiourea, N-(3-chloro-4-methylphenyl)-N’-phenyl-
- Thiourea, N-(3-chloro-4-methylphenyl)-N’-methyl-
Uniqueness
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- stands out due to its unique combination of a chlorine atom and a methyl group on the phenyl ring. This structural feature contributes to its distinct biological activities and reactivity compared to other similar compounds .
Properties
CAS No. |
75050-67-8 |
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Molecular Formula |
C9H11ClN2S |
Molecular Weight |
214.72 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-1-methylthiourea |
InChI |
InChI=1S/C9H11ClN2S/c1-6-3-4-7(5-8(6)10)12(2)9(11)13/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
OTIOSGHSOYSVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C(=S)N)Cl |
Origin of Product |
United States |
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